(2-Methoxypyrimidin-4-YL)methanol

p38 MAP kinase CYP450 liability kinase inhibitor selectivity

Kinase drug discovery programs frequently encounter CYP450-mediated drug-drug interaction and poor oral bioavailability. (2-Methoxypyrimidin-4-yl)methanol directly addresses these attrition factors as a validated scaffold from the SB239063 pharmacophore class: - Integrates into imidazole-based p38α MAP kinase inhibitors, enabling >220-fold selectivity over ERK and JNK1 (Adams et al.). - The 2-methoxy group dissociates target kinase inhibition from hepatic CYP450 suppression, improving oral exposure vs. pyridinyl analogs. - Commercially available at 97-98% purity as a room-temperature solid, streamlining multi-gram parallel synthesis campaigns.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 38696-25-2
Cat. No. B1388833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyrimidin-4-YL)methanol
CAS38696-25-2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)CO
InChIInChI=1S/C6H8N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3
InChIKeyOFHCOYAGHDEURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxypyrimidin-4-yl)methanol: Core Pyrimidine Building Block


(2‑Methoxypyrimidin‑4‑yl)methanol (CAS 38696‑25‑2, molecular formula C₆H₈N₂O₂, MW 140.14) is a heterocyclic building block that combines a 2‑methoxy‑substituted pyrimidine ring with a reactive 4‑hydroxymethyl handle . This substitution pattern places it within the privileged class of pyrimidine scaffolds that dominate kinase inhibitor chemical space, yet the specific 2‑methoxy‑4‑hydroxymethyl arrangement confers physicochemical and pharmacological properties that are not shared by isomerically or electronically distinct analogs [1]. The compound is commercially available at 97–98% purity from multiple vendors and is stored at room temperature as a solid .

Why (2-Methoxypyrimidin-4-yl)methanol Is Irreplaceable


Pyrimidinyl methanol building blocks with differing substitution patterns—such as pyrimidin‑4‑yl‑methanol (CAS 33581‑98‑5), (2‑chloropyrimidin‑4‑yl)methanol (CAS 34953‑87‑2), or the regioisomeric (5‑methoxypyrimidin‑2‑yl)methanol (CAS 1459748‑95‑8)—are not functionally interchangeable for three reasons. First, the electronic nature of the 2‑substituent (methoxy vs. chloro vs. methyl vs. hydrogen) dictates the reactivity and chemoselectivity of downstream transformations at the 4‑hydroxymethyl position [1]. Second, the 2‑methoxy group on the pyrimidine ring has been specifically validated in the imidazole class of p38 MAP kinase inhibitors to dissociate target kinase inhibition from off‑target cytochrome P450 suppression—a property not replicated by the pyridin‑4‑yl, unsubstituted pyrimidin‑4‑yl, or 2‑methylamino analogs [2]. Third, the regiochemical position of the methoxy group (C‑2 vs. C‑5 vs. C‑6) alters the hydrogen‑bond‑accepting geometry and dipole moment of the ring, directly affecting molecular recognition by kinase ATP‑binding pockets [2]. Generic substitution without SAR validation therefore risks loss of potency, gain of off‑target liability, or synthetic dead‑ends.

Comparative Evidence for (2-Methoxypyrimidin-4-yl)methanol


CYP450-Sparing p38 Kinase Inhibition

In a direct medicinal chemistry study by Adams et al. (1998), pyrimidine analogs of the pyridinylimidazole class of CSBP/p38 kinase inhibitors were synthesized and tested in parallel [1]. The substitution of the pyridin‑4‑yl group with 2‑methoxypyrimidin‑4‑yl, pyrimidin‑4‑yl, or 2‑methylaminopyrimidin‑4‑yl effectively dissociated CSBP/p38 kinase inhibition from hepatic cytochrome P450 inhibition—a major off‑target liability of the pyridinyl series. Among the pyrimidine replacements evaluated, the 2‑methoxypyrimidin‑4‑yl variant was specifically highlighted as achieving both dissociation from P450 inhibition and an increase in oral activity relative to the pyridin‑4‑yl progenitor scaffold [1]. This represents a class‑defining structural modification for reducing DDI risk in kinase inhibitor programs.

p38 MAP kinase CYP450 liability kinase inhibitor selectivity

Kinase Selectivity Advantage Over Pyridinyl-Imidazole

SB239063, a drug‑like molecule incorporating the 2‑methoxypyrimidin‑4‑yl moiety, inhibits recombinant purified human p38α MAP kinase with an IC₅₀ of 44 nM . It displays >220‑fold selectivity over ERK, JNK1, and other off‑target kinases, and is approximately 3‑fold more selective than SB203580—a widely used pyridinyl‑imidazole p38 inhibitor (IC₅₀ ~50 nM for p38α but substantially higher off‑target activity) . In cellular assays, SB239063 inhibits IL‑1 and TNF‑α production in LPS‑stimulated human peripheral blood monocytes with IC₅₀ values of 120 nM and 350 nM, respectively . The enhanced selectivity is attributed to the 2‑methoxypyrimidin‑4‑yl group replacing the pyridin‑4‑yl group in the earlier generation scaffold [1].

p38α MAP kinase kinase selectivity panel SB239063

Scalable Single-Step Synthesis Route

The primary synthetic route to (2‑methoxypyrimidin‑4‑yl)methanol proceeds via reaction of 2‑chloropyrimidine with sodium methoxide (NaOMe) in methanol, yielding the target compound in approximately 71% yield . In contrast, the synthesis of the 2‑chloro analog—(2‑chloropyrimidin‑4‑yl)methanol—requires subsequent conversion using thionyl chloride (SOCl₂) in dichloromethane, adding an extra synthetic step and generating corrosive by‑products . The 2‑methyl analog (CAS 1131605‑06‑5) requires a different starting material and catalyst system, limiting its accessibility under standard laboratory conditions . The single‑step, high‑yielding NaOMe route for the 2‑methoxy derivative is compatible with standard organic synthesis laboratory infrastructure, reducing procurement and in‑house synthesis costs.

synthetic accessibility process chemistry building block procurement

C-2 Demethylation for Hydroxyl Pharmacophore Access

The 2‑methoxy substituent on (2‑methoxypyrimidin‑4‑yl)methanol can be chemoselectively demethylated to yield the 2‑hydroxypyrimidin‑4‑yl methanol tautomer (a 2‑pyrimidone derivative), which presents a fundamentally different hydrogen‑bond donor/acceptor pharmacophore compared to the methoxy precursor [1]. This functional group interconversion is not accessible from the 2‑methyl analog, where C–C bond cleavage under forcing conditions would be required to generate a hydroxyl group, nor from the 2‑chloro analog, where hydrolysis replaces chlorine with hydroxyl but does so irreversibly and under different conditions [2]. The ability to toggle between a methoxy (hydrogen‑bond acceptor, lipophilic) and a hydroxyl (hydrogen‑bond donor/acceptor, polar) functionality at the C‑2 position provides medicinal chemists with a late‑stage diversification strategy to modulate target affinity and physicochemical properties without re‑synthesizing the entire scaffold [1].

functional group interconversion medicinal chemistry diversification scaffold decoration

Validated Applications for (2-Methoxypyrimidin-4-yl)methanol


p38 Inhibitor Lead Optimization with Lower DDI Risk

Medicinal chemistry teams developing imidazole‑ or pyrrole‑based p38α MAP kinase inhibitors can directly incorporate (2‑methoxypyrimidin‑4‑yl)methanol as a key intermediate to access the 2‑methoxypyrimidin‑4‑yl substituent that Adams et al. showed dissociates p38 kinase inhibition from hepatic cytochrome P450 suppression [1]. This substitution simultaneously improves oral bioavailability relative to the pyridin‑4‑yl progenitor series, addressing two of the most common attrition factors in kinase drug discovery: CYP450‑mediated DDI and poor oral exposure.

Kinase Selectivity Profiling Using a Validated Scaffold

Research groups performing kinase selectivity profiling can use (2‑methoxypyrimidin‑4‑yl)methanol to construct focused libraries built on the SB239063 pharmacophore, which demonstrates >220‑fold selectivity for p38α/β over ERK and JNK1—a ~3‑fold selectivity improvement over the pyridinyl‑imidazole SB203580 . The building block is positioned for parallel synthesis via the 4‑hydroxymethyl handle, enabling rapid generation of analogs for broad‑panel kinase profiling.

C-2 Pharmacophore Diversification via Demethylation

Medicinal chemists seeking to systematically vary hydrogen‑bonding capacity at the pyrimidine C‑2 position can procure (2‑methoxypyrimidin‑4‑yl)methanol and perform late‑stage demethylation to reveal the 2‑hydroxyl (pyrimidone) tautomer [2]. This strategy eliminates the need to separately synthesize, purify, and characterize the 2‑hydroxy building block, which may present stability or solubility challenges due to tautomeric equilibria. The orthogonal reactivity of the 4‑hydroxymethyl group allows concurrent elaboration of the other half of the molecule.

Scalable Procurement for Multi-Gram Parallel Synthesis

Process chemistry and procurement groups supporting medicinal chemistry can select (2‑methoxypyrimidin‑4‑yl)methanol over the 2‑chloro or 2‑methyl analogs on the basis of its single‑step synthesis from 2‑chloropyrimidine and sodium methoxide, which delivers ~71% yield without requiring thionyl chloride or other corrosive reagents . Commercial availability at 97–98% purity from multiple vendors, with room‑temperature storage as a solid, further reduces supply‑chain complexity for multi‑gram parallel synthesis campaigns .

Technical Documentation Hub

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